2-(Chloromethyl)-5-phenylthiophene
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Overview
Description
2-(Chloromethyl)-5-phenylthiophene is an organic compound belonging to the class of heterocyclic aromatic compounds It consists of a thiophene ring substituted with a chloromethyl group at the second position and a phenyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-phenylthiophene typically involves the chloromethylation of 5-phenylthiophene. One common method includes the reaction of 5-phenylthiophene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yields and selectivity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of environmentally friendly catalysts and solvents is also emphasized to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-5-phenylthiophene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to remove the chloromethyl group or to modify the thiophene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dechlorinated thiophene derivatives.
Scientific Research Applications
2-(Chloromethyl)-5-phenylthiophene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-phenylthiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .
Comparison with Similar Compounds
2-(Chloromethyl)-5-methylthiophene: Similar structure but with a methyl group instead of a phenyl group.
2-(Bromomethyl)-5-phenylthiophene: Similar structure but with a bromomethyl group instead of a chloromethyl group.
2-(Chloromethyl)-5-phenylfuran: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness: 2-(Chloromethyl)-5-phenylthiophene is unique due to the combination of the chloromethyl group and the phenyl-substituted thiophene ring. This combination imparts specific reactivity and properties that are valuable in organic synthesis and materials science .
Properties
CAS No. |
62404-12-0 |
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Molecular Formula |
C11H9ClS |
Molecular Weight |
208.71 g/mol |
IUPAC Name |
2-(chloromethyl)-5-phenylthiophene |
InChI |
InChI=1S/C11H9ClS/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
FJZPOPAJOIHQSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)CCl |
Origin of Product |
United States |
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